Sarcosine-d3 (methyl-d3)

Vue d'ensemble

Description

Sarcosine-d3, also known as N-Methylglycine-d3, is a deuterium-labeled form of Sarcosine . Sarcosine is an endogenous amino acid and a competitive glycine transporter type I (GlyT1) inhibitor. It also acts as an N-methyl-D-aspartate (NMDA) receptor co-agonist . By increasing the glycine concentration, Sarcosine indirectly potentiates the NMDA receptor .

Molecular Structure Analysis

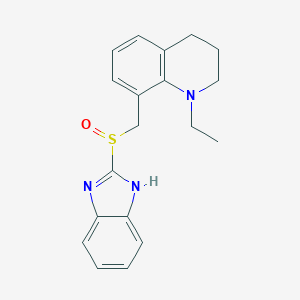

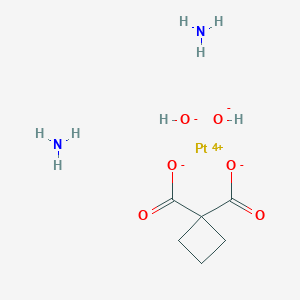

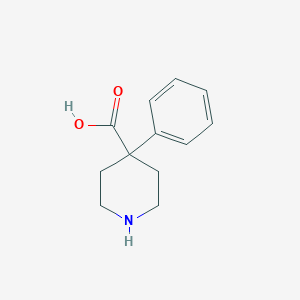

The molecular structure of Sarcosine-d3 is represented by the linear formula CD3NHCH2CO2H . It has a molecular weight of 92.11 .Physical And Chemical Properties Analysis

Sarcosine-d3 has a molecular weight of 92.11 and a linear formula of CD3NHCH2CO2H .Applications De Recherche Scientifique

Proteomics Research

Sarcosine-d3 (methyl-d3) is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to investigate protein expression, post-translational modifications, and protein-protein interactions.

Stable Isotope Labeling

Sarcosine-d3 (methyl-d3) is a stable isotope . Stable isotopes are non-radioactive, non-toxic versions of elements. They are used in a variety of applications, including tracing the path of carbon through photosynthesis, studying metabolic processes, and determining the diet of ancient civilizations.

NMDA Receptor Co-Agonism

Sarcosine-d3 (methyl-d3) is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity, which is important for learning and memory. By acting as a co-agonist, Sarcosine-d3 (methyl-d3) can modulate the activity of the NMDA receptor.

Schizophrenia Research

Sarcosine-d3 (methyl-d3) is commonly used in the research of schizophrenia . Schizophrenia is a chronic mental disorder characterized by hallucinations, delusions, and cognitive issues. Research has suggested that abnormalities in NMDA receptor function may be involved in the pathophysiology of schizophrenia. Therefore, compounds like Sarcosine-d3 (methyl-d3) that modulate the activity of the NMDA receptor are of interest in schizophrenia research.

Drug Development

The deuterium in Sarcosine-d3 (methyl-d3) can potentially affect the pharmacokinetic and metabolic profiles of drugs . This makes it a valuable tool in drug development, where it can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Mécanisme D'action

Mode of Action

Sarcosine-d3 acts as a competitive inhibitor of GlyT1, preventing the reuptake of glycine into the presynaptic neuron . This results in an increased concentration of glycine in the synaptic cleft, which can then bind to and activate the NMDA receptor . Sarcosine-d3 also acts as a co-agonist of the NMDA receptor, further potentiating its activation .

Biochemical Pathways

Sarcosine-d3 is involved in the glycine synthesis and degradation pathways . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . The increased activation of the NMDA receptor by sarcosine-d3 can lead to a cascade of downstream effects, including increased calcium influx into the postsynaptic neuron and the activation of various intracellular signaling pathways .

Result of Action

The increased activation of the NMDA receptor by Sarcosine-d3 can lead to a variety of molecular and cellular effects. These include changes in neuronal excitability, synaptic plasticity, and the expression of genes involved in neuronal function and development . These changes can have significant effects on brain function, potentially influencing behavior and cognition .

Propriétés

IUPAC Name |

2-(trideuteriomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarcosine-d3 (methyl-d3) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)

![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)